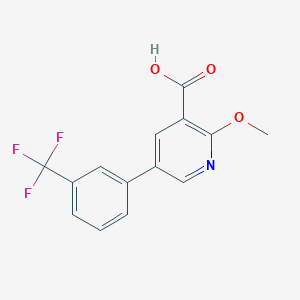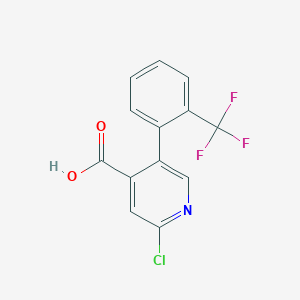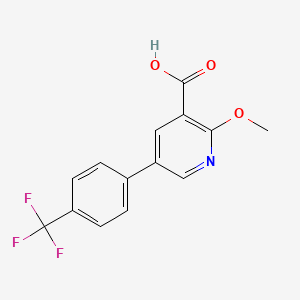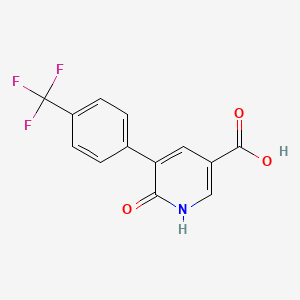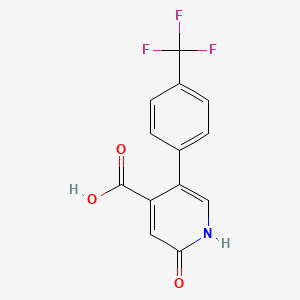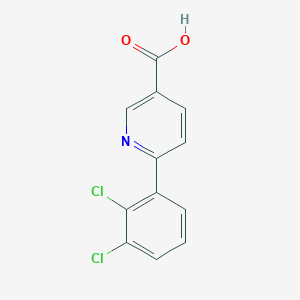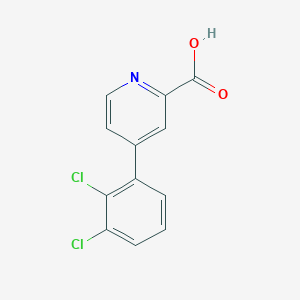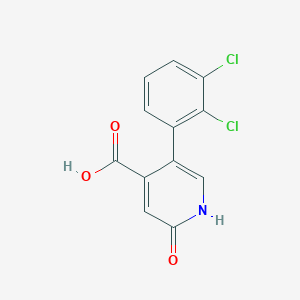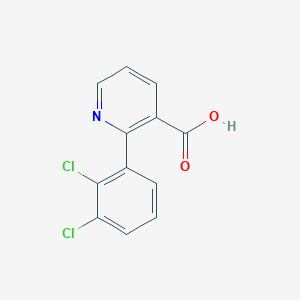
6-(2,3-Dichlorophenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3-Dichlorophenyl)picolinic acid (6-DCPPA) is an organic compound belonging to the group of compounds known as picolinic acids. It has a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. 6-DCPPA is an important intermediate in the synthesis of several drugs, including antimalarials, antibiotics, and anti-cancer agents. It is also used in the synthesis of fluorescent dyes, as a catalyst in organic synthesis, and as a reagent in analytical chemistry. 6-DCPPA has a 95% purity, which makes it an ideal compound for a variety of applications.
Scientific Research Applications
6-(2,3-Dichlorophenyl)picolinic acid, 95% has a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. In the field of chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In the field of biochemistry, it is used in the synthesis of fluorescent dyes and as a reagent in analytical chemistry. In the field of pharmaceuticals, it is used as an intermediate in the synthesis of several drugs, including antimalarials, antibiotics, and anti-cancer agents.
Mechanism of Action
The mechanism of action of 6-(2,3-Dichlorophenyl)picolinic acid, 95% is not well understood. It is believed to act as a proton acceptor, donating a proton to the target molecule and thereby forming a stable complex. This complex is then able to react with other molecules, allowing for the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,3-Dichlorophenyl)picolinic acid, 95% are not well understood. It is believed to act as a proton acceptor, donating a proton to the target molecule and thereby forming a stable complex. This complex is then able to react with other molecules, allowing for the synthesis of various compounds. However, the exact effects of 6-(2,3-Dichlorophenyl)picolinic acid, 95% on biological systems are still unknown.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2,3-Dichlorophenyl)picolinic acid, 95% in laboratory experiments are that it is a highly pure compound, it is relatively easy to synthesize, and it is relatively inexpensive. The main limitation of 6-(2,3-Dichlorophenyl)picolinic acid, 95% is that its mechanism of action is not well understood, so its effects on biological systems are still unknown.
Future Directions
The future of 6-(2,3-Dichlorophenyl)picolinic acid, 95% is promising, as it has a wide range of potential applications in the fields of chemistry, biochemistry, and pharmaceuticals. Future research should focus on understanding the mechanism of action of 6-(2,3-Dichlorophenyl)picolinic acid, 95%, as well as its biochemical and physiological effects. Additionally, further research should be conducted to identify new potential applications of 6-(2,3-Dichlorophenyl)picolinic acid, 95% in the fields of chemistry, biochemistry, and pharmaceuticals. Finally, further research should be conducted to develop more efficient and cost-effective methods of synthesizing 6-(2,3-Dichlorophenyl)picolinic acid, 95%.
Synthesis Methods
6-(2,3-Dichlorophenyl)picolinic acid, 95% can be synthesized in a variety of ways. The most common method is by the reaction of 2,3-dichloroaniline with picolinic acid in an aqueous solution. The reaction is typically conducted at a temperature of 70-80°C for a period of 1-2 hours. The reaction yields 6-(2,3-Dichlorophenyl)picolinic acid, 95% in a 95% purity. Other methods of synthesis include the reaction of 2,3-dichloroaniline with acetic acid, the reaction of 2,3-dichloroaniline with maleic anhydride, and the reaction of 2,3-dichloroaniline with ammonium acetate.
properties
IUPAC Name |
6-(2,3-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-4-1-3-7(11(8)14)9-5-2-6-10(15-9)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQCAAOOHSRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

